

GoSlo-SR-5-69: Application Notes and Protocols for Patch Clamp Electrophysiology

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For Researchers, Scientists, and Drug Development Professionals

Introduction

GoSlo-SR-5-69 is a potent and efficacious activator of the large conductance Ca2+-activated K+ (BK) channels, also known as KCa1.1 or MaxiK channels.[1][2][3] These channels are ubiquitously expressed and play a crucial role in regulating various physiological processes, including smooth muscle tone, neuronal excitability, and neurotransmitter release.[4] GoSlo-SR-5-69 belongs to the GoSlo-SR family of compounds and has been identified as one of the most potent BK channel openers synthesized to date.[1][2] This document provides detailed application notes and protocols for the characterization of GoSlo-SR-5-69 using the patch clamp technique.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of **GoSlo-SR-5-69**'s effect on BK channels, as determined by patch clamp electrophysiology.

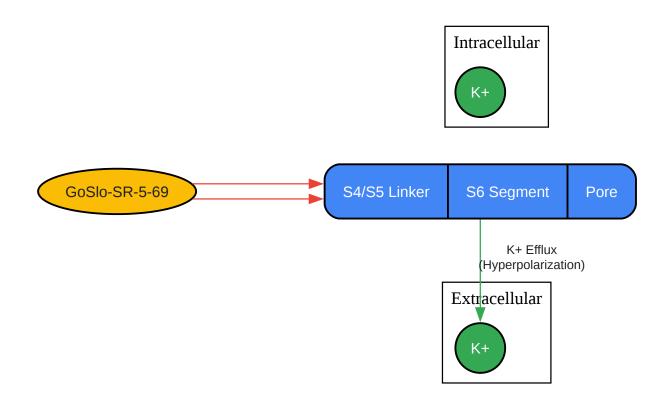


Parameter	Value	Cell Type	Patch Clamp Configuration	Reference
EC50	251 nM	Rabbit bladder smooth muscle cells	Excised, inside- out	[1][2][3]
ΔV1/2	> -100 mV	Rabbit bladder smooth muscle cells	Excised, inside- out	[1][2]
Concentration for > -100 mV shift	1 μΜ	Rabbit bladder smooth muscle cells	Excised, inside- out	[1][2]
Effect on rBK channels (ΔV1/2)	-121 ± 3 mV	HEK cells	Excised, inside- out	[5]
Effect on hBK channels (ΔV1/2)	-105 ± 4 mV	HEK cells	Excised, inside- out	[5]

Mechanism of Action

GoSlo-SR-5-69 directly interacts with the transmembrane domain of the BK channel to enhance pore opening.[6] Studies involving mutagenesis and mathematical modeling suggest that it stabilizes the open conformation of the channel and the activated state of its voltage sensors.[6] Specifically, its effects are mediated through interactions with the S6 segment and the S4/S5 linker of the BK channel α -subunit.[6] **GoSlo-SR-5-69** does not require the β 1-subunit to exert its effects.[6]





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Figure 1: Mechanism of GoSlo-SR-5-69 action on the BK channel.

Experimental Protocols

The characterization of **GoSlo-SR-5-69** is predominantly performed using patch-clamp electrophysiology, particularly in the excised, inside-out or whole-cell configurations.[2][7]

Cell Preparation

- Cell Lines: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the BK channel α-subunit are a common model system.[6][7] Primary cells, such as rabbit bladder smooth muscle cells, can also be used.[1][2][8]
- Cell Culture: Culture cells on glass coverslips suitable for microscopy and electrophysiological recording.[7]
- Expression: For transient transfections, allow 24-48 hours for channel expression before conducting experiments.[9]



Solutions and Reagents

- Internal (Pipette) Solution (Example for Whole-Cell):
 - 140 mM KCl
 - 10 mM HEPES
 - o Calcium buffer system (e.g., EGTA) to control free [Ca2+]i
 - Adjust pH to 7.2 with KOH[7]
- External (Bath) Solution (Example for Whole-Cell):
 - o 140 mM NaCl
 - o 5 mM KCl
 - o 2 mM CaCl2
 - o 1 mM MgCl2
 - 10 mM HEPES
 - 10 mM Glucose
 - Adjust pH to 7.4 with NaOH[7]
- Symmetrical K+ Solutions (for Excised Patches):
 - 140 mM KCI
 - 10 mM HEPES
 - o 10 mM Glucose
 - 1 mM EGTA (for [Ca2+] ≤ 100 nM) or 1 mM HEDTA (for [Ca2+] > 300 nM)
 - Adjust pH to 7.2[8]



GoSlo-SR-5-69 Stock Solution: Prepare a stock solution in a suitable solvent (e.g., DMSO)
and dilute to the final desired concentrations in the external or internal solution, depending
on the patch configuration and experimental design.

Patch Clamp Recording: Excised, Inside-Out Configuration

This configuration is ideal for studying the direct effects of intracellularly applied substances like **GoSlo-SR-5-69**.[1][9]

- Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 M Ω when filled with the appropriate internal solution.[7]
- Giga-seal Formation: Approach a cell with the micropipette while applying slight positive pressure. Upon contact with the cell membrane, release the pressure to form a highresistance seal (>1 GΩ).[7][9]
- Patch Excision: After establishing a stable giga-seal, retract the pipette from the cell to excise a patch of the membrane, with the intracellular side now facing the bath solution.[7][9]
- Data Acquisition:
 - Clamp the patch potential to a desired holding voltage (e.g., -60 mV or -80 mV).[7][8]
 - Apply a series of depolarizing voltage steps (e.g., from -60 mV to +80 mV in 20 mV increments) or voltage ramps (e.g., 100 mV/sec) to elicit BK channel currents.[7][8]
 - Record baseline currents in the control bath solution.
 - Perfuse the bath with the solution containing GoSlo-SR-5-69 at various concentrations.
 - Record currents in the presence of the compound to determine the extent of activation and the shift in the voltage-dependence of activation.

Patch Clamp Recording: Whole-Cell Configuration

This technique allows for the recording of macroscopic currents from the entire cell membrane. [7]

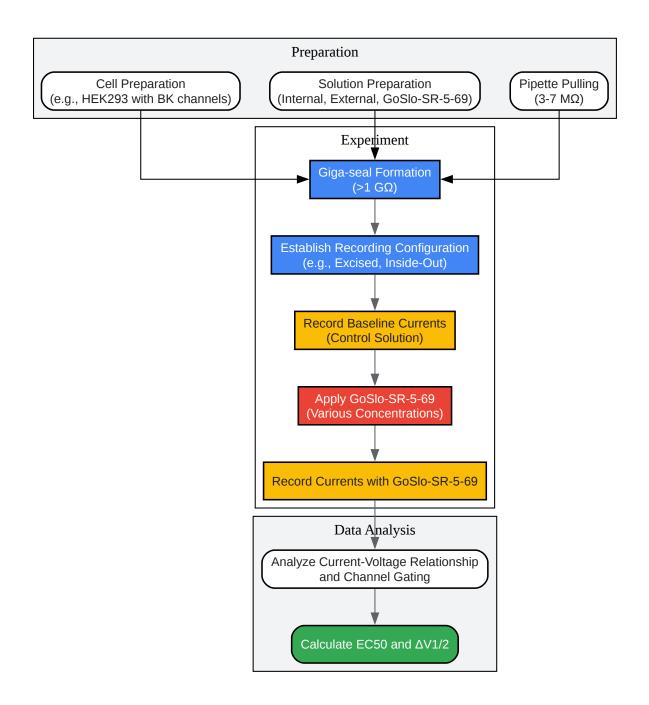


- Pipette and Giga-seal Formation: Follow steps 1 and 2 as described for the excised, insideout configuration.
- Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.[7][9]
- Data Acquisition:
 - Clamp the membrane potential at a holding potential (e.g., -80 mV).[7]
 - Apply a series of depolarizing voltage steps to elicit BK channel currents.
 - Record baseline currents in the external solution.
 - Perfuse the bath with the external solution containing GoSlo-SR-5-69 at various concentrations.
 - Record currents in the presence of the activator.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for characterizing **GoSlo-SR-5-69** using patch clamp electrophysiology.





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Figure 2: Experimental workflow for **GoSlo-SR-5-69** characterization.



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